4-(Aminomethyl)-3-(trifluoromethyl)pyrazole

Overview

Description

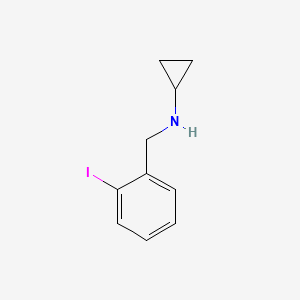

“4-(Aminomethyl)-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C5H6F3N3 . It is a heterocyclic building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .

Synthesis Analysis

The synthesis of “4-(Aminomethyl)-3-(trifluoromethyl)pyrazole” involves various methods. One approach is based on the catalytic reduction of 4-nitropyrazoles . Another method involves the 5–6 h hydrogenation of 4-nitrosopyrazoles under pressure (p 10 atm) in the presence of a Pd/C catalyst at 50°С in ethanol .Molecular Structure Analysis

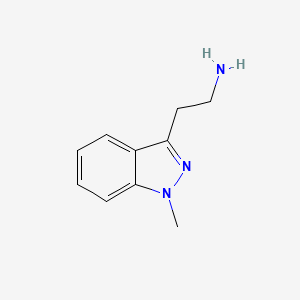

The molecular structure of “4-(Aminomethyl)-3-(trifluoromethyl)pyrazole” comprises a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group (-CF3) and the aminomethyl group (-NH2CH2-) are attached to the pyrazole ring .Scientific Research Applications

Pharmaceutical Intermediates

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole: is utilized as an intermediate in pharmaceutical research. Its structure allows for the creation of various derivatives that can be used in the development of new drugs . The compound’s ability to undergo palladium-catalyzed cross-coupling reactions makes it particularly valuable for synthesizing a wide range of 5-aryl-4-fluoro-1H-pyrazoles, which have potential therapeutic applications .

Antimicrobial Agents

Research has shown that derivatives of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole exhibit significant antimicrobial properties. These compounds have been effective in inhibiting the growth of antibiotic-resistant Gram-positive bacteria and preventing the development of biofilms, which are often resistant to conventional treatments .

Organic Synthesis

In the field of organic chemistry, 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole serves as a crucial building block. It is involved in various synthetic pathways, contributing to the creation of complex organic molecules. Its trifluoromethyl group, in particular, is a common moiety in organic compounds due to its ability to influence the biological activity of molecules .

Agrochemical Research

The structural versatility of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole makes it a candidate for developing novel agrochemicals. Its derivatives can be explored for their potential use as pesticides or herbicides, providing a new avenue for enhancing crop protection strategies .

Drug Discovery

This compound’s unique chemical structure allows it to be targeted for the discovery of new drugs. Advances in synthetic medicinal chemistry have made it easier to prepare pyrazole derivatives, which can be screened for a variety of pharmacological activities. This accelerates the drug discovery process and opens up possibilities for novel therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole are antibiotic-resistant Gram-positive bacteria . It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Mode of Action

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole interacts with its bacterial targets by inhibiting their growth and preventing the development of biofilms . This compound has a broad range of inhibitory effects, suggesting that it targets mechanisms that have a global effect on bacterial cell function .

Biochemical Pathways

It is known that the compound’s mode of action involves the inhibition of macromolecular synthesis in the bacterial cells . This results in a broad range of inhibitory effects, affecting multiple biochemical pathways and having a global effect on bacterial cell function .

Pharmacokinetics

Potent compounds in the same class have shown low toxicity to cultured human embryonic kidney cells , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole’s action include the effective inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development . These compounds can also eradicate preformed biofilms effectively .

Action Environment

It is known that the compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of enterococcus faecium , suggesting that it maintains its efficacy in diverse environments.

properties

IUPAC Name |

[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,1,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPPCPIPIUXYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)

![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)